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L-PHENYLALANINE (RING-13C6)

Cat. No.: B1579818
M. Wt: 171.15
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Employing L-PHENYLALANINE (RING-13C6) as a Bioprobe

L-phenylalanine (ring-¹³C₆) is a particularly effective bioprobe for several key reasons. As an essential amino acid, phenylalanine is a fundamental building block for proteins and a precursor to other important molecules. vulcanchem.com The isotopic labeling of all six carbon atoms in the aromatic ring provides a distinct and stable marker that can be tracked through its various metabolic transformations.

The primary analytical techniques used to detect L-phenylalanine (ring-¹³C₆) and its metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com The increased molecular weight of the labeled compound (171.15 g/mol compared to 165.19 g/mol for natural L-phenylalanine) allows for its clear differentiation in MS analysis. vulcanchem.com

Key research applications of L-phenylalanine (ring-¹³C₆) include:

Studying protein synthesis: By measuring the rate of incorporation of the labeled phenylalanine into proteins, researchers can quantify protein synthesis rates in various tissues, such as muscle. nih.gov

Investigating amino acid metabolism: This tracer allows for the detailed study of phenylalanine's conversion to tyrosine, a crucial step in the synthesis of neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. vulcanchem.com

Cancer metabolism research: L-phenylalanine (ring-¹³C₆) is used to explore the altered metabolic pathways in cancer cells, a phenomenon known as metabolic reprogramming. vulcanchem.comnih.gov Studies have used this tracer to examine amino acid kinetics in non-small cell lung carcinoma, providing insights into tumor metabolism. vulcanchem.comnih.gov

Protein structure and function studies: In NMR spectroscopy, the ¹³C labels in the aromatic ring provide specific signals that aid in determining the three-dimensional structure of proteins. vulcanchem.com

The stability of the ring-13C6 label ensures that it is not lost during metabolic processing, making it a reliable tracer for following the entire phenylalanine molecule through complex biological pathways.

Historical Development of Isotope Tracing Methodologies in Amino Acid Metabolism Studies

The use of isotope tracers in metabolic research has a rich history, with early studies focusing on understanding the dynamic nature of protein metabolism, often referred to as protein "turnover". ckisotopes.comnih.gov The initial use of stable isotopes, particularly those of nitrogen (¹⁵N), provided the first direct evidence that body proteins are in a constant state of synthesis and degradation.

The development of mass spectrometry was crucial for the advancement of stable isotope tracing, providing the necessary analytical sensitivity to measure the small amounts of labeled compounds in biological samples. nih.gov Over time, the availability of a wider range of stable isotope-labeled compounds, including amino acids labeled with ¹³C, deuterium (B1214612) (²H), and ¹⁵N, expanded the scope of metabolic research. ckisotopes.com

Key milestones in the development of isotope tracing for amino acid metabolism include:

Early studies with ¹⁵N: These foundational experiments established the concept of the "dynamic state of body constituents."

Introduction of ¹³C-labeled amino acids: The use of carbon-13 tracers allowed for more detailed investigations into the carbon skeletons of amino acids and their metabolic fates beyond nitrogen balance.

Advancements in analytical techniques: The evolution of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has enabled more complex and precise measurements of isotopic enrichment in a wide array of metabolites. nih.gov

Application in human nutrition and disease: Isotope tracers have become a standard tool for determining amino acid requirements, studying the metabolic effects of different diets, and understanding the pathophysiology of metabolic disorders. mdpi.comoup.com

The progression of these methodologies has led to the sophisticated use of tracers like L-phenylalanine (ring-¹³C₆) in contemporary research, allowing for highly specific and quantitative analyses of amino acid metabolism in both health and disease.

Data Tables

Table 1: Properties of L-Phenylalanine (ring-13C6) vs. Natural L-Phenylalanine

PropertyL-Phenylalanine (ring-13C6)Natural L-Phenylalanine
Molecular Formula ¹³C₆C₃H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 171.15 g/mol vulcanchem.com165.19 g/mol vulcanchem.com
CAS Number 180268-82-0 vulcanchem.com63-91-2 vulcanchem.com
Biological Role Research tracer with the same biological function as the natural compound. vulcanchem.comEssential amino acid, building block for proteins. vulcanchem.com
Metabolic Fate Traceable conversion to labeled tyrosine. vulcanchem.comConversion to tyrosine, precursor for neurotransmitters. vulcanchem.com

Table 2: Key Research Findings Using L-Phenylalanine (ring-13C6)

Research AreaKey FindingReference
Cancer Metabolism In a study on non-small cell lung carcinoma, the highest abundance of ¹³C₆-Phe was detected in tumor tissue 10 minutes after injection, with levels decreasing over time. The labeled tyrosine (¹³C₆-Tyr) showed a delayed appearance. nih.gov
Protein Synthesis Isotopically labeled phenylalanine has been effectively used in tracer studies to measure rates of protein synthesis. nih.gov
Amino Acid Kinetics The tracer allows for the spatiotemporal tracking of phenylalanine and its conversion to tyrosine within tissues, revealing local metabolic activity. nih.govnih.gov

Properties

Molecular Weight

171.15

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Considerations

Chemoenzymatic Synthesis of L-PHENYLALANINE (RING-13C6)

The synthesis of L-phenylalanine (ring-¹³C₆) can be effectively achieved through chemoenzymatic methods, which combine the specificity of enzymatic reactions with the versatility of chemical synthesis. A prominent method involves the use of phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the reversible amination of trans-cinnamic acid to form L-phenylalanine. nih.gov

To produce the ¹³C₆-labeled product, a labeled precursor is required. The synthesis often starts with [¹³C₆]-benzaldehyde. This is then converted to [¹³C₆]-cinnamic acid through a Knoevenagel condensation with malonic acid. The resulting labeled cinnamic acid is then subjected to amination by PAL to yield L-phenylalanine (ring-¹³C₆).

Another established chemical route is the Strecker synthesis. This method utilizes [¹³C₆]-benzaldehyde, which undergoes a three-component reaction with ammonium (B1175870) chloride and sodium cyanide to form an aminonitrile intermediate. Subsequent hydrolysis of the aminonitrile yields a racemic mixture of D- and L-phenylalanine (ring-¹³C₆). The desired L-enantiomer is then resolved using an L-specific acylase, such as one derived from Aspergillus oryzae, which can achieve high enantiomeric excess.

Biosynthetic Routes for RING-13C6 Labeling in Model Organisms

Model organisms, particularly Escherichia coli, are frequently used for the biosynthetic production of L-phenylalanine (ring-¹³C₆). nih.govnih.gov This is achieved by providing a ¹³C-labeled carbon source in the growth medium, which the organism incorporates into its metabolic pathways. nih.gov

The biosynthesis of aromatic amino acids in E. coli begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, namely phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.gov When organisms are cultured with [U-¹³C₆]-glucose as the sole carbon source, the carbon atoms from the glucose are integrated into these precursors and subsequently into the aromatic ring of phenylalanine. nih.govroyalsocietypublishing.org This method allows for the production of proteins containing L-phenylalanine (ring-¹³C₆), which are invaluable for structural and dynamic studies using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Metabolic engineering strategies can be employed to enhance the yield of L-phenylalanine. This includes inactivating transcriptional repressors like TyrR and TrpR, alleviating feedback inhibition of key enzymes, and overexpressing transporter proteins to increase the export of the amino acid. nih.gov

Analytical Assessment of Isotopic Enrichment and Purity in L-PHENYLALANINE (RING-13C6) Preparations

The accurate determination of isotopic enrichment and purity is critical for the application of L-phenylalanine (ring-¹³C₆) in research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. chempep.comckisotopes.com

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for quantifying isotopic enrichment. chempep.comscience.gov These methods separate the labeled compound from its unlabeled counterpart and other molecules, and the mass difference allows for precise quantification of the isotopic ratio. nih.gov High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FTICR-MS), offers exceptional mass accuracy, enabling clear discrimination between the ¹³C₆-labeled compound and naturally occurring molecules with similar masses. vulcanchem.com Isotope ratio mass spectrometry (IRMS) provides high-precision measurements of isotope ratios. chempep.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is another essential technique for assessing isotopic enrichment. The chemical environment of each carbon atom in the molecule results in a unique signal in the NMR spectrum. For L-phenylalanine (ring-¹³C₆), the presence of six ¹³C atoms in the aromatic ring leads to distinct signals and coupling patterns that can be used to confirm the labeling and its position. ckisotopes.comcuny.edu The isotopic enrichment is defined as the percentage of molecules that are fully labeled. For example, a 99% enrichment for each of the six carbon positions results in approximately 94% of the molecules having a mass increase of 6 atomic mass units. ckisotopes.com

Derivatization Strategies for Enhanced Analytical Detection of L-PHENYLALANINE (RING-13C6) and its Metabolites

The analysis of amino acids like phenylalanine by gas chromatography (GC) often requires derivatization to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com This process involves chemically modifying the polar functional groups (amino and carboxyl groups) to make the analyte more suitable for GC analysis. sigmaaldrich.comcabidigitallibrary.org

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino and carboxyl groups to form more volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation and Esterification: A two-step process can be employed where the carboxyl group is first esterified (e.g., with butanol/acetyl chloride) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). cabidigitallibrary.org Another approach uses pentafluoropropionic anhydride (B1165640) (PFPA) for acylation after esterification with methanol/HCl. mdpi.com

These derivatization methods produce characteristic fragments upon ionization in the mass spectrometer, which aids in the identification and quantification of L-phenylalanine (ring-¹³C₆) and its metabolites. sigmaaldrich.comcabidigitallibrary.org While derivatization is crucial for GC-MS, liquid chromatography (LC) methods can often analyze amino acids directly without this step. researchgate.netalexandraatleephillips.com

Advanced Analytical Techniques for Quantifying L Phenylalanine Ring 13c6 and Its Flux

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone for stable isotope tracer studies due to its high sensitivity and specificity. Different MS-based methods offer unique advantages for the analysis of L-phenylalanine (ring-13C6).

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Measurement

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the quantitation of isotope enrichment in metabolic studies. chemicalbook.com In this method, volatile derivatives of amino acids are separated by gas chromatography before being ionized and analyzed by a mass spectrometer. However, standard GC-MS instruments often exhibit limitations in precision, especially when measuring samples with low isotopic enrichment. chemicalbook.com This necessitates the administration of larger tracer doses, with enrichment levels typically needing to be between 1% and 20% for reliable measurement. chemicalbook.com

The quality of data from GC-MS-based 13C metabolic flux analysis is significantly influenced by the analytical parameters chosen. Key factors include the scan mode, the integration method, and the amount of biomass analyzed. illinois.edu Research has shown that operating the mass spectrometer in Single Ion Monitoring (SIM) mode can lead to a substantial improvement in data quality. illinois.edu Despite its widespread use, the precision of GC-MS for measuring L-[ring-13C6]phenylalanine enrichment can be lower compared to other mass spectrometry techniques. nih.govchemicalbook.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High-Resolution Isotope Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as an exceptionally well-suited technique for the precise measurement of L-[ring-13C6]phenylalanine tracer enrichment, particularly in samples with low abundance or of small quantity. nih.govchemicalbook.com This method separates amino acids in their native, underivatized form using liquid chromatography, followed by highly specific detection using a tandem mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap. nih.govbmrb.ionih.gov

The enhanced specificity and sensitivity of LC-MS/MS, especially when using multiple reaction monitoring (MRM), allow for accurate quantification even at very low enrichment levels. bmrb.ionih.gov Studies comparing various MS techniques have demonstrated that LC-MS/MS offers superior precision, as indicated by lower coefficients of variation, and requires significantly smaller sample sizes compared to GC-MS and even the highly precise GC-C-IRMS. nih.govchemicalbook.com High-resolution mass spectrometers, in particular, offer the advantage of being able to resolve the desired labeled analyte from interfering ions of a similar mass, which is crucial when measuring low-level enrichment in complex biological matrices like protein digests. bmrb.io Furthermore, LC-MS has been used to effectively complement and validate data obtained from other techniques, such as mass spectrometry imaging. researchgate.net

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly precise method for isotopic analysis and often serves as a benchmark for other techniques. nih.govchemicalbook.com The fundamental principle of GC-C-IRMS involves the separation of compounds by GC, followed by their complete combustion in a furnace, converting them into simple gases like carbon dioxide (CO₂). chemicalbook.compnas.org This gas is then introduced into an isotope ratio mass spectrometer, which measures the ratio of heavy to light isotopes (e.g., ¹³CO₂ to ¹²CO₂) with exceptional precision. chemicalbook.com

This technique can achieve detection levels that are 100 times lower than conventional GC-MS, allowing for the accurate measurement of isotope enrichments as low as 0.01% to 0.001%. chemicalbook.com This high precision makes GC-C-IRMS a reliable alternative to radioactive tracers for biomedical applications. nih.gov In studies involving L-phenylalanine (ring-13C6), GC-C-IRMS has been used to measure its incorporation into proteins within tissue homogenates, providing critical data on protein synthesis dynamics. researchgate.net While highly precise, the technique can require larger sample sizes than LC-MS/MS and its specificity relies entirely on the chromatographic separation, as the combustion process converts all co-eluting compounds to CO₂. chemicalbook.com

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI)

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) is a powerful technique that provides spatial and temporal information on the distribution of molecules within biological tissues. researchgate.netnih.gov This method has been successfully applied to trace the kinetics of L-[ring-13C6]-phenylalanine (¹³C₆-Phe) and its primary metabolite, L-[ring-13C6]-tyrosine (¹³C₆-Tyr), in tissue sections, thereby linking metabolic activity directly to morphology. researchgate.netspringernature.com

In a study on non-small cell lung carcinoma xenografts, MALDI-FTICR-MSI was used to create dynamic metabolic flux maps. researchgate.netspringernature.com The key research findings from this work include:

Spatiotemporal Distribution: The technique successfully demonstrated the intra-tumoral distribution of both ¹³C₆-Phe and its de-novo synthesized metabolite ¹³C₆-Tyr over time. researchgate.netnih.gov

Tracer Kinetics: The highest abundance of ¹³C₆-Phe in the tumor tissue was observed 10 minutes after injection, with levels decreasing progressively at 30 and 60 minutes. researchgate.netnih.gov

Metabolite Formation: The enrichment of ¹³C₆-Tyr showed a delayed temporal trend compared to its precursor, ¹³C₆-Phe, which is consistent with the metabolic conversion process. researchgate.netnih.gov

Correlation with Morphology: Both ¹³C₆-Phe and ¹³C₆-Tyr were found in higher abundances in viable tumor regions compared to non-viable or necrotic areas, highlighting heterogeneous metabolic activity within the tumor microenvironment. researchgate.netnih.gov

This high-resolution mass spectrometry imaging approach allows for the simultaneous detection of labeled and unlabeled amino acids, offering a unique window into local metabolic processes in the context of tissue architecture. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive analytical tool for metabolomics and stable isotope tracing. It provides detailed information about the specific location of isotopic labels within a molecule's structure.

13C-NMR for Structural Elucidation and Metabolic Pathway Mapping

13C-NMR spectroscopy is a highly effective method for analyzing the ¹³C labeling of cellular metabolites because it provides direct, quantitative information on the positional labeling status of individual carbon atoms. When cells are grown with a ¹³C-labeled substrate, the resulting enrichment patterns in downstream metabolites, such as amino acids, can be precisely determined by ¹³C-NMR. This information is invaluable for tracing atom transitions through biochemical networks, confirming the activity of specific metabolic pathways, and discovering new enzymatic routes. nih.gov

In the context of aromatic amino acid metabolism, ¹³C-NMR can be used to follow the flow of carbons from precursors like ¹³C-labeled glucose into the aromatic ring of phenylalanine. nih.gov The specific distribution of ¹³C atoms in the ring provides a detailed fingerprint of the biosynthetic pathway used. Furthermore, solid-state ¹³C-NMR can be employed to investigate the chemical shifts of phenylalanine residues within intact proteins, which can yield insights into protein structure and local electrostatic environments. nih.govchemicalbook.com While mass spectrometry is often more sensitive, the strength of NMR lies in its ability to resolve and quantify positional isotopomers, which is crucial for detailed metabolic flux analysis.

Data Tables

Table 1: Comparison of Mass Spectrometry Techniques for L-[ring-13C6]Phenylalanine Enrichment Analysis

TechniqueIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Required Sample Size (Muscle Protein)
GC-MS13.5%25%3 µg
LC-MS/MS1.7%3.2%0.8 µg
GC-C-IRMS13.0%9.2%8 µg
Data sourced from a comparative study on mixed muscle protein. nih.govchemicalbook.com

Table 2: In Vivo Kinetics of L-[ring-13C6]Phe and L-[ring-13C6]Tyr in Tumor Tissue via MALDI-FTICR-MSI

CompoundObservation at 10 minObservation at 30 minObservation at 60 min
L-[ring-13C6]-Phenylalanine Highest abundance detectedAbundance progressively decreasingAbundance continues to decrease
L-[ring-13C6]-Tyrosine Low abundancePeak abundance observedAbundance decreasing from peak
Data describes the temporal trend observed in a human non-small cell lung carcinoma xenograft model after a bolus injection of the tracer. researchgate.netspringernature.com

Solid-State NMR for Complex Biological Matrices

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing molecules in non-crystalline or immobile states, making it particularly suitable for studying complex biological matrices such as tissues, protein aggregates, and membrane proteins. When using L-PHENYLALANINE (RING-13C6), the 13C labels serve as sensitive probes for atomic-level structural and dynamic analysis within these intricate environments.

The primary advantage of Solid-State NMR in this context is its ability to elucidate the dynamics of phenylalanine molecules directly within a solid sample. For instance, studies have utilized 13C NMR to characterize the motion of the phenyl ring in solid phenylalanine, identifying populations of molecules that are either immobile or undergoing rapid two-fold flips about the Cβ-Cγ bond axis. This information is critical for understanding protein structure and function, as the mobility of amino acid side chains can have significant functional implications.

In the context of proteins embedded in biological membranes or forming large aggregates, L-PHENYLALANINE (RING-13C6) labeling is instrumental. The uniform 13C labeling of the phenyl ring simplifies spectra and helps overcome challenges like severe resonance overlap, which is common in high-molecular-weight proteins. Selective 13C labeling strategies, where only specific amino acids like phenylalanine are labeled, can further enhance spectral resolution and sensitivity. This allows for the measurement of structural constraints, such as internuclear distances and torsion angles, providing detailed insights into the protein's conformation in its native-like solid-state environment. Quantum chemical investigations have also demonstrated that 13C chemical shifts in phenylalanine are highly sensitive to local electrostatic field effects within peptides and proteins, making them valuable reporters of the molecular environment.

Detection and Quantification of Molar Percent Excess (MPE) and Tracer-to-Tracee Ratios (TTR)

In metabolic research using stable isotope tracers like L-PHENYLALANINE (RING-13C6), quantifying the enrichment of the tracer in biological samples is fundamental. This is commonly expressed using two key metrics: Molar Percent Excess (MPE) and the Tracer-to-Tracee Ratio (TTR). These values are typically determined using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC/MS), Liquid Chromatography-Mass Spectrometry (LC/MS), and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS).

The Tracer-to-Tracee Ratio (TTR) is the direct ratio of the isotopically labeled molecule (tracer) to the unlabeled, naturally occurring molecule (tracee). It is a crucial variable for developing kinetic formalisms to analyze tracer data.

Molar Percent Excess (MPE) represents the percentage of the labeled compound in the total pool of the compound (labeled + unlabeled). It is mathematically derived from the TTR and is calculated as:

MPE (%) = [TTR / (1 + TTR)] × 100

MPE is often used to calculate rates of metabolic processes, such as protein synthesis.

Research studies utilize these measurements to track the kinetics of L-PHENYLALANINE (RING-13C6). For example, in a study investigating phenylalanine kinetics in lung tumor tissues, MPE and TTR were quantified at different time points after tracer injection. The highest abundance of the 13C6-Phe tracer was detected at 10 minutes post-injection, with enrichment decreasing over time. This dynamic change allows researchers to understand the rates of uptake and incorporation of the amino acid into different tissue regions.

The choice of analytical technique can significantly impact the precision of MPE and TTR measurements, especially at low enrichment levels. A comparison of different mass spectrometry methods for measuring L-[ring-13C6]phenylalanine enrichment in muscle protein revealed that LC/MS/MS offered the best precision with the smallest required sample size.

Below are tables summarizing key research findings related to the quantification of L-PHENYLALANINE (RING-13C6).

Table 1: Molar Percent Excess (MPE) of 13C6-Phenylalanine in Tumor Tissue and Plasma
Time PointMPE in Viable Tumor (%)MPE in Plasma (%)
10 min

Mechanistic Investigations of Metabolic Fluxes Utilizing L Phenylalanine Ring 13c6

Elucidation of Protein Synthesis and Turnover Kinetics

The use of L-phenylalanine (ring-13C6) as a tracer has been fundamental in understanding the dynamic processes of protein synthesis and breakdown. By introducing this labeled amino acid, scientists can track its incorporation into new proteins and observe how it mixes with the body's existing amino acid pools, providing a detailed view of protein turnover.

Quantification of Fractional Synthetic Rates (FSR) in Various Tissues and Cellular Models

The fractional synthetic rate (FSR) is a measure of the speed at which new proteins are made in a particular tissue or cell type. plos.orgresearcher.life L-phenylalanine (ring-13C6) allows for the precise measurement of FSR. researchgate.netnih.gov After being introduced into the body, the labeled phenylalanine is used to build new proteins. By comparing the amount of L-phenylalanine (ring-13C6) in newly made proteins to the amount available in the precursor pool of free amino acids, researchers can calculate the FSR. plos.org

This method has been applied to a wide range of tissues, including skeletal muscle, to study the effects of exercise and nutrition on protein synthesis. physiology.org It has also been used to investigate protein production in the liver and heart, as well as in cell cultures for in vitro studies. plos.orgnih.gov

Table 1: Representative Fractional Synthetic Rates (FSR) in Human Muscle

ConditionFSR (%/hour) using [ring-13C6]phenylalanineFSR (%/hour) using [5,5,5-2H3]leucine
Fasted (Basal) 0.051 ± 0.0040.063 ± 0.005
Fed 0.066 ± 0.0050.080 ± 0.007
This table presents data from a study on older adults, comparing FSR measured with two different amino acid tracers under basal (fasted) and fed conditions. The results show that while the absolute FSR values differ between tracers, the anabolic response to feeding is similar. Data sourced from a study on mixed muscle protein FSR. physiology.org

Assessment of Fractional Breakdown Rates (FBR)

The fractional breakdown rate (FBR) measures how quickly proteins are degraded. nih.govnih.gov The balance between FSR and FBR determines if a tissue is building (anabolic) or losing (catabolic) protein. L-phenylalanine (ring-13C6) can be used to estimate FBR by observing the dilution of the tracer in the intracellular pool by unlabeled phenylalanine released from protein breakdown. nih.govnih.gov This approach is particularly valuable for understanding conditions that involve muscle wasting.

Compartmental Modeling of Amino Acid Pools and Fluxes

The body's amino acids are distributed among various "compartments," such as the blood plasma and the fluid within cells. L-phenylalanine (ring-13C6) is used to develop compartmental models that describe the movement, or flux, of amino acids between these different pools. nih.gov By tracking the tracer's enrichment in different compartments over time, researchers can model the rates of amino acid transport into tissues and their utilization for protein synthesis. nih.gov

In Vitro and Ex Vivo Studies of Protein Synthesis Dynamics

L-phenylalanine (ring-13C6) is also utilized in laboratory studies outside of living organisms. In in vitro cell cultures, the tracer can be added to the growth medium to examine how stimuli like hormones or nutrients affect protein synthesis at a cellular level. rsc.orgcopernicus.org Ex vivo studies, using isolated tissues, also employ this tracer to measure protein synthesis in a controlled environment.

Phenylalanine Hydroxylation and Tyrosine Bioconversion Pathways

A primary metabolic fate of phenylalanine is its conversion to tyrosine, a crucial step catalyzed by the enzyme phenylalanine hydroxylase. davuniversity.orgyoutube.com L-phenylalanine (ring-13C6) is an effective tool for studying this pathway. nih.gov

When L-phenylalanine (ring-13C6) is acted upon by phenylalanine hydroxylase, it becomes L-tyrosine that also carries the 13C label in its ring structure. nih.govacu.edu.au By measuring the appearance of this labeled tyrosine, scientists can determine the rate of this conversion. nih.gov This has significant applications in studying metabolic disorders like phenylketonuria (PKU), where this enzyme is deficient. researchgate.net

Tracer Dynamics in Neurotransmitter Precursor Synthesis

Tyrosine, which is produced from phenylalanine, is a precursor for the synthesis of important neurotransmitters known as catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov By tracking the conversion of L-phenylalanine (ring-13C6) to labeled tyrosine, and then to labeled catecholamines, researchers can investigate the dynamics of neurotransmitter production. nih.gov This has been instrumental in studying the rates of dopamine synthesis and the effects of neurological disorders on these pathways.

Integration of L-PHENYLALANINE (RING-13C6) into Central Carbon Metabolism and Intermediary Pathways

The primary metabolic fate of L-phenylalanine is its irreversible hydroxylation to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov The use of L-PHENYLALANINE (RING-13C6) is particularly effective for studying this pathway, as the six 13C atoms in the aromatic ring are retained during the conversion, resulting in the formation of L-TYROSINE (RING-13C6). This allows for the direct quantification of the hydroxylation flux by measuring the rate of appearance of the labeled tyrosine product. nih.govnih.gov

Research in cancer metabolism has leveraged this tracer to explore metabolic reprogramming within tumors. A study using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) tracked the spatiotemporal kinetics of L-PHENYLALANINE (RING-13C6) in a non-small cell lung carcinoma model. nih.gov The findings revealed that the highest abundance of the tracer, referred to as 13C6-Phe, appeared in the tumor tissue just 10 minutes after injection, followed by a progressive decrease. nih.govacu.edu.au Conversely, the product, 13C6-Tyr, showed a delayed accumulation, demonstrating active phenylalanine-to-tyrosine conversion within the tumor microenvironment. nih.govacu.edu.au

Table 1: Temporal Kinetics of Labeled Phenylalanine and Tyrosine in Tumor Tissue
Time Point (Post-Injection)Relative Abundance of L-PHENYLALANINE (RING-13C6)Relative Abundance of L-TYROSINE (RING-13C6)
10 minutesPeak abundanceLow, beginning to accumulate
30 minutesDecreasingIncreasing, approaching peak
60 minutesFurther decreasedDecreasing from peak

Beyond its conversion to tyrosine, phenylalanine metabolism integrates with other central pathways. While not a direct component of central carbon metabolism in the way glucose is, its catabolism can feed into these pathways. Furthermore, stable isotope tracing with compounds like L-PHENYLALANINE (RING-13C6) is a cornerstone of 13C-MFA, which is used to map fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.govresearchgate.net For instance, the carbon skeleton of phenylalanine, after conversion and further degradation, can ultimately yield fumarate (B1241708) and acetoacetate, which are intermediates of the TCA cycle. mdpi.com

Investigation of Amino Acid Transport and Compartmentation

L-PHENYLALANINE (RING-13C6) is instrumental in elucidating the mechanisms of amino acid transport across biological membranes and understanding metabolic compartmentation. Compartmentation refers to the distribution of metabolites and metabolic processes into distinct subcellular or tissue regions.

Studies on intestinal epithelial Caco-2 cells, a model for the human intestinal mucosa, have characterized the transport of L-phenylalanine. This research shows that its transport from the apical (intestinal lumen) to the basolateral (bloodstream) side is a selective, temperature-dependent, and Na+-independent process. nih.gov This transport is subject to competition from other large neutral and cationic amino acids, indicating the involvement of specific carrier proteins. nih.gov

At a whole-body level, L-PHENYLALANINE (RING-13C6) is used in sophisticated compartmental models to describe protein kinetics. One such study developed a four-compartment mathematical model based on tracer data from plasma following an intravenous bolus of L-[ring-13C6]Phe. nih.gov This model allowed for the quantification of key metabolic fluxes between different physiological compartments, providing estimates for whole-body protein synthesis and breakdown.

Table 2: Metabolic Fluxes Determined by a Four-Compartment Model Using L-[ring-13C6]Phe
Metabolic Flux ParameterEstimated Value (μmol·kg FFM⁻¹·h⁻¹)Physiological Significance
Flux from Phenylalanine to Tyrosine4.1 ± 1.0Rate of phenylalanine hydroxylation
Protein Breakdown Flux50.5 ± 5.2Rate of protein catabolism releasing amino acids
Net Protein Breakdown4.1 ± 1.0The balance between protein breakdown and synthesis

FFM: Fat-Free Mass. Data represent mean ± SE. nih.gov

Furthermore, advanced imaging techniques combined with L-PHENYLALANINE (RING-13C6) tracing can directly visualize metabolic compartmentation within tissues. The previously mentioned cancer study using MALDI-MSI found that both 13C6-Phe and its metabolite 13C6-Tyr were significantly more abundant in viable tumor regions compared to non-viable, necrotic regions. nih.govacu.edu.au This finding directly illustrates spatial heterogeneity in amino acid uptake and metabolism, highlighting how different compartments within the same tumor can have distinct metabolic activities.

Applications of L Phenylalanine Ring 13c6 in Specific Biological Systems Research

Microbial Metabolic Engineering and Pathway Optimization

In the field of microbial metabolic engineering, understanding and quantifying the flow of carbon through metabolic pathways—known as metabolic flux analysis (MFA)—is crucial for optimizing the production of desired biochemicals. mdpi.com ¹³C-MFA is a cornerstone technique that involves culturing microorganisms on a ¹³C-labeled substrate, such as glucose, and measuring the labeling patterns in proteinogenic amino acids to deduce intracellular fluxes. mdpi.comspringernature.comresearchgate.net

While comprehensive flux maps are often generated using uniformly labeled substrates, the specific labeling pattern of L-phenylalanine provides critical information. Phenylalanine biosynthesis originates from precursors in both the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) and glycolysis (phosphoenolpyruvate). Therefore, the isotopic enrichment in phenylalanine, measured via techniques like gas chromatography-mass spectrometry (GC-MS), can be used to resolve fluxes through these central carbon pathways. nih.gov In some microbial systems like E. coli, phenylalanine is one of the most important metabolites for accurately determining fluxes in the pentose phosphate pathway. nih.gov By using L-PHENYLALANINE (RING-13C6) as a standard, researchers can precisely quantify its unlabeled and various labeled isotopologues in microbial biomass, thereby refining metabolic models and guiding genetic engineering strategies to enhance the production of valuable aromatic compounds.

Plant Metabolic Pathway Elucidation, e.g., Phenylpropanoid Biosynthesis

L-phenylalanine is a critical precursor for thousands of specialized metabolites in plants, most notably the vast class of phenylpropanoids. nih.govfrontiersin.orgfrontiersin.org This pathway yields essential structural components like lignin (B12514952), as well as a diverse array of compounds including flavonoids, coumarins, and stilbenes, which are vital for plant growth, defense, and reproduction. nih.govfrontiersin.org

Stable isotope tracing with labeled phenylalanine has been instrumental in elucidating this complex metabolic network. For instance, studies using ¹³C-labeled L-phenylalanine in the model grass Brachypodium distachyon have been used to investigate the biosynthesis of lignin. researchgate.net Researchers demonstrated that both phenylalanine and tyrosine are incorporated into the lignin polymer in various tissues. researchgate.net The use of labeled precursors allows scientists to track the flow of carbon from the initial amino acid into specific downstream products, such as different lignin units (H-, G-, and S-units). researchgate.net This approach has revealed that in monocots, a significant portion of the phenylpropanoid pathway can be supplied by tyrosine, showcasing the metabolic plasticity and alternative routes within plant secondary metabolism. researchgate.net Such studies, which rely on tracing isotopologues like L-PHENYLALANINE (RING-13C6), are essential for efforts in metabolic engineering aimed at enhancing the production of valuable plant-derived chemicals or modifying crop characteristics. frontiersin.org

In Vitro Cellular Models for Metabolic Perturbation Studies

In vitro cellular models are indispensable tools for studying fundamental aspects of cell metabolism and disease pathophysiology under controlled conditions. The use of isotopically labeled amino acids in these systems allows for precise tracking of their incorporation into proteins and their conversion into other metabolites. Early studies using C¹⁴-labeled phenylalanine in human cell lines, including HeLa, demonstrated that the amino acid is incorporated into cell protein even when cell growth is halted by the absence of other essential amino acids. researchgate.net This provided direct evidence of protein turnover—the continuous synthesis and degradation of proteins—in cultured cells. researchgate.net

More recently, research has focused on the role of specific amino acids in modulating cellular functions. For example, studies on human primary CD4⁺ T cells have shown that L-phenylalanine acts as a metabolic checkpoint. biorxiv.org High levels of L-phenylalanine were found to enhance glycolysis while inhibiting oxidative phosphorylation in activated Th2 cells. biorxiv.org By supplementing cell culture media with L-PHENYLALANINE (RING-13C6) and using mass spectrometry to measure its uptake and conversion, researchers can quantify how metabolic perturbations, immune activation, or genetic defects affect specific pathways. This approach is critical for understanding the metabolic reprogramming that occurs in various diseases and for identifying potential therapeutic targets. biorxiv.org

Animal Model Investigations of Systemic and Tissue-Specific Metabolism

Animal models provide a systemic context for metabolic studies that cannot be replicated in vitro. L-PHENYLALANINE (RING-13C6) is frequently used in these models to study whole-body protein synthesis, organ-specific metabolism, and the metabolic alterations associated with disease. nih.gov

A prominent application is in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis. nih.govacu.edu.aunih.gov Phenylalanine consumption has been correlated with the growth of tumor cell lines, and elevated plasma phenylalanine levels are observed in some cancer patients. nih.gov Using L-PHENYLALANINE (RING-13C6) as a tracer in mouse xenograft models of human non-small cell lung carcinoma (NSCLC), researchers have been able to track its distribution and conversion to L-[ring-¹³C₆]-tyrosine directly within tumor tissue. nih.govacu.edu.aunih.gov This allows for the investigation of local phenylalanine metabolism in the context of cancer tissue morphology, providing insights into how tumors utilize this essential amino acid to sustain their proliferation. nih.govnih.gov

A key advantage of using stable isotope tracers like L-PHENYLALANINE (RING-13C6) is the ability to visualize metabolic activity with spatial and temporal resolution. By coupling tracer administration with advanced analytical techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), researchers can create dynamic maps of metabolic flux within heterogeneous tissues. nih.govacu.edu.au

In the NSCLC xenograft model, MALDI-MSI was used to track the kinetics of L-[ring-¹³C₆]-phenylalanine (¹³C₆-Phe) and its metabolite, L-[ring-¹³C₆]-tyrosine (¹³C₆-Tyr), at different time points after injection. nih.govacu.edu.aunih.gov The results revealed significant spatiotemporal heterogeneity. The highest abundance of ¹³C₆-Phe was detected in the tumor 10 minutes after injection, decreasing progressively over time. nih.govnih.gov Crucially, both ¹³C₆-Phe and its product ¹³C₆-Tyr showed higher abundances in viable tumor regions compared to non-viable, necrotic regions, directly visualizing the metabolic activity of living cancer cells. nih.govnih.gov This approach uncovers the local dynamics of amino acid metabolism within the tumor microenvironment, which is critical for understanding cancer progression and treatment efficacy. nih.govacu.edu.au

Table 1: Temporal Dynamics of L-[ring-¹³C₆]-Phenylalanine (¹³C₆-Phe) and L-[ring-¹³C₆]-Tyrosine (¹³C₆-Tyr) in NSCLC Tumor Tissue

This table summarizes findings from a study using MALDI-MSI on mouse xenograft models to track the abundance of the tracer and its metabolite over time.

Time Point ¹³C₆-Phe Abundance Trend ¹³C₆-Tyr Enrichment Trend Key Observation
10 min Highest abundance detected Begins to appear Rapid uptake of phenylalanine by the tumor.
30 min Decreasing Peaks at this time point Delayed trend reflects the conversion of Phe to Tyr.

L-PHENYLALANINE (RING-13C6) is also a valuable tool for investigating how organisms respond to nutritional changes. These studies are vital for determining nutrient requirements and understanding the metabolic effects of dietary components.

In feline nutrition, the direct amino acid oxidation (DAAO) technique using L-[1-¹³C]-phenylalanine was employed to determine the minimum phenylalanine requirement for adult cats. nih.gov By feeding cats diets with varying levels of phenylalanine and measuring the oxidation of the ¹³C-labeled tracer in their breath, researchers could identify the intake level at which phenylalanine is no longer primarily oxidized but is instead utilized for protein synthesis. nih.gov

In rodent models, oral administration of L-phenylalanine has been shown to reduce food intake, stimulate the release of gut hormones like GLP-1 and PYY, and improve glucose tolerance. nih.gov Chronic administration led to reduced food intake and body weight in diet-induced obese mice, suggesting a role in appetite regulation. nih.gov Furthermore, in a murine model of Phenylketonuria (PKU)—a genetic disorder of phenylalanine metabolism—specialized diets are the primary intervention. Studies have shown that a low-phenylalanine diet using glycomacropeptide (GMP) can support growth while significantly reducing the concentration of phenylalanine in the plasma and brain of PKU mice compared to standard amino acid diets. researchgate.net Using L-PHENYLALANINE (RING-13C6) in such models allows for precise quantification of phenylalanine flux and pool sizes in response to these dietary interventions.

Table 2: Research Findings on Nutritional Interventions Involving Phenylalanine in Animal Models

Animal Model Intervention Labeled Compound Used Key Finding Reference
Adult Cats Varied dietary phenylalanine levels L-[1-¹³C]-Phenylalanine Determined the minimum dietary phenylalanine requirement using the DAAO method. nih.gov
Rats and Mice Oral administration of L-phenylalanine Unlabeled L-Phenylalanine Reduced food intake and body weight; stimulated anorectic gut hormones. nih.gov

Theoretical and Computational Modeling of L Phenylalanine Ring 13c6 Tracer Data

Flux Balance Analysis (FBA) and 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. creative-proteomics.comfrontiersin.org The fundamental principle of 13C-MFA is to administer a substrate with a known 13C labeling pattern, such as L-phenylalanine (ring-13C6), and then measure the resulting isotopic enrichment in downstream metabolites. creative-proteomics.com The specific distribution of 13C within the metabolic network is highly sensitive to the relative activities of different biochemical pathways. creative-proteomics.com By using a mathematical model of the metabolic network, the measured labeling patterns can be used to infer the rates of the intracellular reactions. frontiersin.org

The process for a typical 13C-MFA experiment involves several key steps:

Tracer Selection: L-phenylalanine (ring-13C6) is chosen as the tracer to investigate specific pathways involving this essential amino acid, such as protein synthesis and hydroxylation to tyrosine.

Labeling Experiment: The tracer is introduced to the biological system (e.g., cell culture or whole organism), which is maintained at a metabolic steady state. utah.edu

Isotopic Measurement: After a period of incubation, metabolites are extracted, and the isotopic labeling patterns are measured using analytical techniques like mass spectrometry (MS) or NMR. creative-proteomics.com

Flux Estimation: A computational model of the relevant metabolic network is constructed. An optimization algorithm is then used to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns.

Flux Balance Analysis (FBA) is a related constraint-based modeling approach used to predict metabolic flux distributions. frontiersin.org While traditional FBA does not require isotopic tracers, its predictive power is enhanced when combined with experimental data. mdpi.com Data from L-phenylalanine (ring-13C6) tracing can provide critical constraints for FBA models, improving the accuracy of flux predictions for pathways involving phenylalanine metabolism. frontiersin.org Unlike 13C-MFA, which aims to determine precise flux values, FBA often defines a solution space of possible flux distributions based on stoichiometric constraints and a specified biological objective, such as biomass production. frontiersin.orgutah.edu

The primary advantage of using 13C-MFA over stoichiometric methods like FBA alone is its ability to resolve fluxes in parallel pathways and metabolic cycles, which is often impossible with stoichiometry alone. nih.gov The isotopic labeling data provide a wealth of additional constraints, significantly improving the accuracy and resolution of the estimated fluxes. creative-proteomics.com

Table 1: Comparison of FBA and 13C-MFA in the Context of L-phenylalanine (ring-13C6) Tracing
FeatureFlux Balance Analysis (FBA)13C-Metabolic Flux Analysis (13C-MFA)
Primary Input Stoichiometric network, objective function, uptake/secretion constraintsStoichiometric network, isotopic labeling data from L-phenylalanine (ring-13C6), uptake/secretion rates
Isotope Tracer Required? No (but can be used for constraints)Yes
Output A predicted optimal flux distribution or a range of possible distributionsA best-fit flux map with confidence intervals
Key Advantage Does not require complex and expensive labeling experimentsHigh accuracy and resolution for determining fluxes, especially in parallel or cyclic pathways nih.gov
Limitation Cannot resolve fluxes in parallel pathways; relies on a defined biological objective nih.govRequires metabolic steady state and can be experimentally and computationally intensive

Compartmental Modeling for Kinetic Parameter Estimation

While 13C-MFA is excellent for determining steady-state fluxes, compartmental modeling is used to analyze the dynamic changes of a tracer over time and estimate kinetic parameters. physiology.orgradiologykey.com This approach views the body or a cellular system as a series of interconnected compartments, where each compartment represents a distinct, kinetically homogenous pool of a metabolite. nih.govallucent.com For L-phenylalanine (ring-13C6), these compartments can represent its presence in different physiological spaces, such as the plasma, interstitial fluid, and intracellular space of various tissues. nih.govnih.gov

A key application of this methodology is in studying whole-body protein metabolism. physiology.org Researchers have developed multi-compartment models to describe the kinetics of L-phenylalanine (ring-13C6) and its conversion to L-tyrosine. nih.gov For instance, a four-compartment model has been successfully used to analyze data from a pulse injection of L-[ring-13C6]Phe. physiology.orgnih.gov

The structure of such a model typically includes:

Compartment 1: Plasma phenylalanine, where the tracer is introduced and sampled. nih.gov

Compartment 2: A rapidly equilibrating tissue pool of phenylalanine.

Compartment 3: Plasma tyrosine, where the labeled product L-[ring-13C6]Tyr appears. nih.gov

Compartment 4: A tissue pool of tyrosine.

By fitting the model to the time-course data of tracer concentrations in the plasma, one can estimate various kinetic parameters. nih.gov These parameters, often expressed as rate constants (k-values), describe the rate of transfer of phenylalanine between compartments, its incorporation into protein (protein synthesis), its release from protein (protein breakdown), and its conversion to tyrosine (hydroxylation). nih.gov

Table 2: Example Kinetic Parameters Estimated from a Four-Compartment Model Using L-[ring-13C6]Phe Tracer Data
Kinetic ParameterDescriptionTypical Units
Flux from Phe to Tyr The rate of conversion of phenylalanine to tyrosine. physiology.orgµmol·kg⁻¹·h⁻¹
Protein Breakdown Flux The rate at which phenylalanine is released from endogenous protein breakdown. physiology.orgµmol·kg⁻¹·h⁻¹
Net Protein Breakdown The balance between protein breakdown and synthesis. physiology.orgµmol·kg⁻¹·h⁻¹
Transfer Rate Constants (kij) The fractional rate of transfer of the amino acid from compartment j to compartment i. nih.govmin⁻¹

Data are conceptual and based on findings reported in literature. physiology.org

This modeling approach provides a more detailed physiological insight than non-compartmental methods, allowing for the quantification of specific metabolic events and the sizes of the metabolic pools involved. physiology.orgnih.gov

Advanced Statistical Methods for Isotopic Data Interpretation

The interpretation of isotopic data from L-phenylalanine (ring-13C6) tracer studies relies heavily on advanced statistical and computational methods to ensure the accuracy and reliability of the results. These methods are applied during the flux estimation and parameter fitting stages to handle experimental noise, assess model validity, and determine the confidence in the estimated values.

One critical aspect is parameter identifiability . In complex compartmental models, it is possible that the experimental data are insufficient to uniquely determine all model parameters. nih.gov Statistical techniques are used to analyze the model structure and data to identify which parameters can be estimated reliably. Sometimes, a model must be simplified, or different experimental designs are needed to achieve full identifiability. physiology.org

Non-linear least squares estimation is a common algorithm used to fit the model to the experimental data. nih.gov This involves finding the set of parameters (fluxes or rate constants) that minimizes the sum of the squared differences between the model-predicted and experimentally measured isotopic labeling patterns or tracer concentrations.

To compare different potential models and avoid overfitting the data, statistical criteria are employed. The Akaike Information Criterion (AIC) is one such measure used in compartmental modeling. nih.gov It provides a means to select the model that best explains the data with a minimum number of parameters, balancing goodness-of-fit with model complexity.

Furthermore, specialized software packages are often used to implement these complex analyses. For compartmental modeling, software like SAAM II (Simulation, Analysis and Modeling) is utilized to perform model identification and fitting. nih.gov For 13C-MFA, tools such as INCA and 13CFLUX2 are commonly employed to perform flux estimation and statistical analysis. mdpi.com

In the context of analyzing isotopic data from biological images, such as those from MALDI Mass Spectrometry Imaging, custom scripts and statistical methods are developed to process the vast amount of data generated. This can involve calculating tracer-to-tracee ratios (TTR) and molar percentage excess (MPE) for each individual pixel in an image, allowing for a spatially resolved understanding of metabolic kinetics.

Finally, Bayesian statistical methods and mixing models, such as those implemented in the R package MixSIAR, represent another advanced approach. youtube.comyoutube.com These methods can incorporate prior knowledge about the system and provide probability distributions for the estimated parameters, offering a comprehensive view of the uncertainty associated with the results.

Emerging Research Frontiers and Methodological Advancements

The application of L-phenylalanine (ring-13C6) as a metabolic tracer is continually evolving, driven by technological innovations in analytical instrumentation and computational analysis. These advancements are pushing the boundaries of metabolic research, enabling more detailed and comprehensive insights into complex biological systems. Emerging frontiers are characterized by the integration of isotope tracing with other high-dimensional biological data, the invention of novel imaging techniques for spatial and temporal tracking, the move towards high-throughput quantitative analysis, and a deeper understanding of the tracer's inherent isotopic properties.

Q & A

Basic Research Questions

Q. How is L-Phenylalanine (Ring-¹³C₆) quantified in biological samples, and what analytical techniques are most effective?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for precise quantification. Calibrate instruments with a standard curve (0–0.1 MPE) using unlabeled and labeled phenylalanine. For tissue samples, derivatize amino acids (e.g., isobutyl esters) to enhance ionization efficiency . Quality control should include intra-assay precision checks (CV <5%) and validation against primary standards.

Q. What protocols are recommended for preparing L-Phenylalanine (Ring-¹³C₆) tracer solutions in protein synthesis studies?

  • Methodological Answer : Dissolve the compound in sterile saline or phosphate-buffered saline (PBS) at 10 mM. Verify purity (>99%) via COA and store at -80°C to prevent degradation. For intravenous infusion in humans, use a priming dose (2 µmol/kg) followed by a continuous infusion (0.05 µmol/kg/min) to achieve steady-state plasma enrichment (~7 MPE) .

Q. How do researchers ensure isotopic purity and avoid contamination during tracer experiments?

  • Methodological Answer : Perform nuclear magnetic resonance (NMR) or high-resolution mass spectrometry to confirm ¹³C₆ labeling. Use dedicated glassware and avoid cross-contamination by segregating labeled/unlabeled reagents. Include negative controls (e.g., unlabeled phenylalanine) in each batch to detect background signals .

Advanced Research Questions

Q. How can conflicting data on tissue-specific L-Phenylalanine (Ring-¹³C₆) enrichment be resolved in musculoskeletal studies?

  • Methodological Answer : Discrepancies in enrichment levels (e.g., synovium vs. bone) may arise from differential blood flow or metabolic activity. Use compartmental modeling to account for tissue-specific kinetics. Normalize enrichments to baseline MPE and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for inter-tissue comparisons . For example, synovial enrichments (0.029 MPE) significantly exceed bone (0.005 MPE) due to higher protein turnover rates .

Q. What experimental designs optimize the use of L-Phenylalanine (Ring-¹³C₆) in cancer metabolism studies?

  • Methodological Answer : Employ MALDI-FTICR mass spectrometry imaging (MSI) to spatially resolve ¹³C₆-phenylalanine incorporation in tumor tissues. Design longitudinal studies with timed tracer administration (e.g., bolus + infusion) to capture dynamic metabolic fluxes. Pair with multi-isotope imaging (e.g., ¹⁵N-glutamine) to dissect cross-pathway interactions in NSCLC .

Q. How do protein source interventions (e.g., casein vs. plant-based) affect L-Phenylalanine (Ring-¹³C₆) tracer kinetics in clinical trials?

  • Methodological Answer : In randomized trials, compare postprandial plasma enrichments between protein types. For example, casein/whey blends show sustained enrichment (6.64 MPE) vs. corn protein (6.65 MPE), reflecting slower digestion kinetics. Use mixed-effects models to analyze time × treatment interactions and adjust for covariates (e.g., age, BMI) .

Methodological Frameworks for Research Design

Q. How to formulate a FINER-compliant research question for isotopic tracer studies?

  • Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

  • Feasible: Access to MALDI-MSI and biopsy samples.
  • Novel: Investigating ¹³C₆-phenylalanine flux in chemotherapy-resistant tumors.
  • Ethical: IRB approval for human tracer administration .

Q. What statistical approaches address variability in tracer-to-tracee ratio (TTR) measurements?

  • Guidance : Use mixed-model ANOVA to partition variance (subject, technical replicates). For low-enrichment samples (e.g., bone: 0.005 MPE), apply bootstrap resampling to estimate confidence intervals. Report MPE with SEM and validate against calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.